Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
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Overview
Description
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines hydroxylamine-O-sulfonic acid with a quinoline derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the hydroxylamine-O-sulfonic acid group. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions may involve the conversion of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine-O-sulfonic acid derivatives: Compounds with similar functional groups and reactivity.
Quinoline derivatives: Molecules with a quinoline core structure, often used in medicinal chemistry and drug development.
Uniqueness
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is unique due to its combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
134601-06-2 |
---|---|
Molecular Formula |
C17H13ClKN3O4S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
potassium;[(Z)-(2-benzyl-5-chloro-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate |
InChI |
InChI=1S/C17H14ClN3O4S.K/c18-13-7-6-12-14(20-25-26(22,23)24)8-9-21-15(19-16(13)17(12)21)10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H,22,23,24);/q;+1/p-1/b20-14-; |
InChI Key |
YLMVHJDJKGFAGX-VSOKSMTPSA-M |
Isomeric SMILES |
C\1CN2C(=NC3=C(C=CC(=C32)/C1=N\OS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+] |
Canonical SMILES |
C1CN2C(=NC3=C(C=CC(=C32)C1=NOS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+] |
Origin of Product |
United States |
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